BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data for 7-Bromothiazolo[4,5-
c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 7-Bromothiazolo[4,5-c]pyridine

Cat. No.: B2859519

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromothiazolo[4,5-
c]pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 7-
Bromothiazolo[4,5-c]pyridine, a key heterocyclic intermediate in medicinal chemistry and
materials science. As comprehensive public data for this specific molecule is limited, this
document combines experimentally verified data with expert-led predictions based on
established principles of spectroscopy and analysis of analogous structures. This approach
provides researchers with a robust framework for identifying and characterizing this compound.

The structural complexity and electronic nature of the fused thiazole and pyridine rings,
modified by a heavy bromine atom, give rise to a unique spectroscopic fingerprint.
Understanding this fingerprint is paramount for confirming synthesis, assessing purity, and
predicting reactivity. This guide will delve into the nuclear magnetic resonance (NMR), mass
spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of the
title compound.

Molecular Structure and Spectroscopic Overview

The logical starting point for any spectroscopic analysis is a clear understanding of the
molecule's structure. 7-Bromothiazolo[4,5-c]pyridine consists of a pyridine ring fused with a
thiazole ring, with a bromine atom substituted on the pyridine moiety.
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Caption: Structure of 7-Bromothiazolo[4,5-c]pyridine with IUPAC numbering.

An integrated spectroscopic approach is essential. NMR provides the carbon-hydrogen
framework, MS confirms the molecular weight and isotopic distribution from bromine, IR
identifies functional groups, and UV-Vis reveals the electronic properties of the conjugated
system.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the successful synthesis of the target
molecule. It provides the molecular weight and, critically in this case, the isotopic signature of
bromine.

Expected Fragmentation and lonization

Electrospray ionization (ESI) in positive mode is the preferred method for this type of nitrogen-
containing heterocyclic compound. The molecule is expected to protonate at one of the
nitrogen atoms (likely the more basic pyridine nitrogen, N5) to form the [M+H]* ion.

Experimental Data

Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) has confirmed the molecular
ion.
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Parameter Observed Value Expected Value Interpretation
Formula CeH3BrN2S CeH3BrN2S -
Molecular Weight 215.99 g/mol 215.99 g/mol -
The observed mass
corresponds to the
[M+H]* (m/z) 217.9 216.9 protonated molecule.

The signal appears as

a doublet.

Isotopic Pattern

Doublet at ~m/z 217 &
219

Doublet of ~1:1 ratio

This is the definitive
signature of a single
bromine atom, which
has two major
isotopes, 7°Br and
81Br, in nearly equal

natural abundance.

This isotopic pattern is a self-validating feature; its presence provides very high confidence in

the incorporation of bromine into the structure.

Protocol: LC-MS Analysis

o Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g.,

methanol or acetonitrile).

o Chromatography:

o

[e]

o

[¢]

equilibrate.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 pum).

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-
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o Flow Rate: 0.4 mL/min.

e Mass Spectrometry (ESI+):
o lon Source: Electrospray lonization (ESI), positive mode.
o Scan Range: m/z 50-500.
o Capillary Voltage: 3.5 kV.
o Source Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in
a molecule. For 7-Bromothiazolo[4,5-c]pyridine, *H and 3C NMR are essential.

'H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and
connectivity of the hydrogen atoms.

Experimental Data: The *H NMR spectrum was recorded in DMSO-de.
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Predicted Shift Observed Shift o .
Proton Multiplicity Interpretation

(ppm) (Ppm)

This proton is on
the electron-
deficient thiazole
ring, adjacent to
H2 9.2-95 9.38 Singlet (s) both sulfur and
nitrogen,
resulting in a
significant
downfield shift.

Located on the
pyridine ring, this
proton is
deshielded by

the adjacent

H4 8.6-8.8 8.75 Singlet (s)

nitrogen (N5).

This proton is
also on the
pyridine ring. Its

) chemical shift is

H6 8.3-85 8.45 Singlet (s) )

influenced by the
adjacent bromine
and the fused

ring system.

The observation of three distinct singlets in the aromatic region is fully consistent with the
proposed structure, which has three protons on the heterocyclic core, none of which are
adjacent to each other.
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NMR Sample Preparation and Analysis Workflow

1. Sample Preparation 2. Dissolution 3. Transfer 4. Instrument Setup 5. Acquisition 6. Data Processing 7. Spectral Analysis
~5 mg in 0.6 ML DMSO-d6 Vortex until clear Transfer to 5mm NMR tube Tune and lock spectrometer Acquire 1H, 13C, and 2D spectra Fourier transform, phase, and baseline correction Assign peaks and interpret data
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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